N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide
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Overview
Description
N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide is an organic compound with the molecular formula C18H21NO2S. It is a derivative of phenoxy acetamide, which is known for its diverse pharmacological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenoxy derivatives.
Scientific Research Applications
N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-{4-[4-Methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide is unique due to its specific structural features, such as the propylsulfanyl group, which can impart distinct pharmacological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
61166-68-5 |
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Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[4-(4-methyl-3-propylsulfanylphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C18H21NO2S/c1-4-11-22-18-12-17(8-5-13(18)2)21-16-9-6-15(7-10-16)19-14(3)20/h5-10,12H,4,11H2,1-3H3,(H,19,20) |
InChI Key |
ZOPCXDDAJJVKKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)NC(=O)C)C |
Origin of Product |
United States |
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